molecular formula C24H30N4O4 B2976193 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide CAS No. 896342-43-1

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No.: B2976193
CAS No.: 896342-43-1
M. Wt: 438.528
InChI Key: CAVVPYXXDWVHDB-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a dimethylphenyl group

Preparation Methods

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a series of reactions, including the condensation of catechol with formaldehyde to form the benzodioxole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethylphenyl group via a coupling reaction. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as using a dehydrating agent like thionyl chloride.

Chemical Reactions Analysis

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ethanediamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain targets, while the dimethylphenyl group contributes to its overall stability and bioavailability. The compound may exert its effects through the inhibition of key enzymes or the modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide can be compared with other benzodioxole derivatives and piperazine-containing compounds:

    Benzodioxole Derivatives: Compounds like 1,3-benzodioxole and its derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperazine-Containing Compounds: Piperazine derivatives, such as piperazine citrate and piperazine adipate, are widely used in pharmaceuticals for their anthelmintic and antihistaminic properties.

    Dimethylphenyl Compounds: Compounds containing the dimethylphenyl group, such as 2,3-dimethylphenylamine, are known for their applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.

The uniqueness of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-16-5-4-6-19(17(16)2)26-24(30)23(29)25-14-20(28-11-9-27(3)10-12-28)18-7-8-21-22(13-18)32-15-31-21/h4-8,13,20H,9-12,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVVPYXXDWVHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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